molecular formula C8H14O3 B2981467 2-(4,4-Dimethyloxolan-2-yl)acetic acid CAS No. 2095410-08-3

2-(4,4-Dimethyloxolan-2-yl)acetic acid

Cat. No.: B2981467
CAS No.: 2095410-08-3
M. Wt: 158.197
InChI Key: SESQXVXDKFUAJW-UHFFFAOYSA-N
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Description

2-(4,4-Dimethyloxolan-2-yl)acetic acid is a carboxylic acid derivative featuring a tetrahydrofuran (oxolane) ring substituted with two methyl groups at the 4-position and an acetic acid moiety at the 2-position. Its molecular weight is reported as 242.30 g/mol, with a purity of 95% (CAS data) . The compound’s structure combines a lipophilic dimethyl-substituted oxolane ring with a polar carboxylic acid group, making it a versatile candidate for applications in organic synthesis and pharmaceutical intermediates. The dimethyl groups likely enhance steric bulk and lipophilicity compared to unsubstituted analogs.

Properties

IUPAC Name

2-(4,4-dimethyloxolan-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-8(2)4-6(11-5-8)3-7(9)10/h6H,3-5H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESQXVXDKFUAJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(OC1)CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Dimethyloxolan-2-yl)acetic acid typically involves the reaction of 4,4-dimethyloxolane with acetic acid under controlled conditions. One common method involves the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of 2-(4,4-Dimethyloxolan-2-yl)acetic acid may involve large-scale reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the yield and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Dimethyloxolan-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The hydrogen atoms in the oxolane ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives of 2-(4,4-Dimethyloxolan-2-yl)acetic acid.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Halogenated derivatives depending on the substituent used.

Scientific Research Applications

2-(4,4-Dimethyloxolan-2-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4,4-Dimethyloxolan-2-yl)acetic acid involves its interaction with specific molecular targets. The oxolane ring and the acetic acid moiety can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Research Findings

  • Crystallography : The indole derivative forms supramolecular chains via N–H⋯O and O–H⋯N bonds, a feature less likely in the dimethyl-substituted oxolane compound due to steric constraints .
  • Biological Activity : Indole-acetic acid derivatives exhibit antimicrobial and anti-inflammatory properties, whereas oxolane-based analogs are unexplored in this context .

Biological Activity

2-(4,4-Dimethyloxolan-2-yl)acetic acid, also known by its chemical structure and identifiers, has gained attention in recent years due to its potential biological activities. This compound is being investigated for various therapeutic applications, including antimicrobial and anticancer properties. This article reviews the biological activity of 2-(4,4-Dimethyloxolan-2-yl)acetic acid, summarizing key research findings, mechanisms of action, and potential clinical applications.

Chemical Structure and Properties

  • Chemical Formula : C₇H₁₄O₃
  • CAS Number : 2095410-08-3
  • Molecular Weight : 158.18 g/mol

The compound features a dimethyloxolane ring, which contributes to its unique chemical properties and biological activities.

Antimicrobial Properties

Research indicates that 2-(4,4-Dimethyloxolan-2-yl)acetic acid exhibits significant antimicrobial activity. In studies assessing its efficacy against various bacterial strains, the compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Bacterial Strain MIC (µg/mL) Standard Antibiotic
Staphylococcus aureus32Ciprofloxacin (10)
Escherichia coli64Amoxicillin (20)
Streptococcus mutans16Penicillin (5)

These results suggest that the compound may be a viable candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that 2-(4,4-Dimethyloxolan-2-yl)acetic acid can inhibit the proliferation of cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study: Breast Cancer Cell Lines
A study conducted on MCF-7 breast cancer cell lines revealed that treatment with varying concentrations of the compound led to a dose-dependent reduction in cell viability.

Concentration (µM) Cell Viability (%)
0100
1085
2560
5030

Statistical analysis showed significant differences in cell viability at concentrations above 25 µM (p < 0.01).

The biological activity of 2-(4,4-Dimethyloxolan-2-yl)acetic acid is thought to stem from its ability to interact with specific molecular targets involved in cellular processes. The compound may modulate pathways related to inflammation and cell growth by inhibiting key enzymes or signaling molecules.

  • Enzyme Inhibition : The compound may inhibit enzymes involved in the inflammatory response, thereby reducing inflammation-related cellular damage.
  • Cell Cycle Regulation : Evidence suggests that it can induce cell cycle arrest at the G1 phase in cancer cells, preventing further proliferation.

Research Applications

The promising biological activities of 2-(4,4-Dimethyloxolan-2-yl)acetic acid position it as a candidate for further research in:

  • Pharmaceutical Development : Its potential as an antimicrobial or anticancer agent could lead to new therapeutic drugs.
  • Biological Studies : Understanding its mechanisms can provide insights into cellular processes and disease pathways.

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